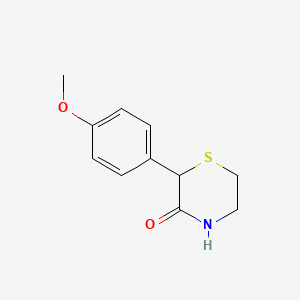

2-(4-Methoxyphenyl)thiomorpholin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-substituted thiomorpholin-3-ones, including compounds similar to 2-(4-Methoxyphenyl)thiomorpholin-3-one, has been achieved through various methods. Franceschini et al. (2003) reported an efficient enantioselective synthesis starting from (R)-phenylglycine methyl ester, S-benzylthioglycolic acid, and bromoacetic acid, leading to enantiomerically pure 2-substituted thiomorpholin-3-ones after N-deprotection (Franceschini, Nascimento, Sonnet, & Guillaume, 2003). Another approach by Tan Bin (2011) involved the cyclization reaction of 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, yielding 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride with a notable yield of 62.3% (Tan Bin, 2011).

Molecular Structure Analysis

The crystal structure and molecular geometry of compounds closely related to 2-(4-Methoxyphenyl)thiomorpholin-3-one have been extensively studied. Akkurt et al. (2010) determined the crystal structure of a similar compound using X-ray crystallography, revealing a half-chair conformation for the piperidine ring and highlighting the importance of C–H···O and C–H···N contacts in stabilizing the supramolecular structure (Akkurt et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and synthesis pathways involving 2-(4-Methoxyphenyl)thiomorpholin-3-one derivatives have been explored. Yadav, Vagh, and Jeong (2020) developed an eco-friendly protocol for synthesizing novel derivatives through a one-pot C–C and C–N bond-forming strategy in water, demonstrating the compound's versatility in organic synthesis (Yadav, Vagh, & Jeong, 2020).

Physical Properties Analysis

The synthesis and characterization of related thiomorpholin-3-ones provide insights into the physical properties of these compounds. Nefzi, Giulianotti, and Houghten (1998) described the solid-phase synthesis of 2,4,5-trisubstituted thiomorpholin-3-ones, highlighting their good yield and high purity, which indirectly suggest their stability and solubility characteristics (Nefzi, Giulianotti, & Houghten, 1998).

Chemical Properties Analysis

The chemical properties of 2-(4-Methoxyphenyl)thiomorpholin-3-one derivatives, such as their reactivity in various chemical reactions, have been studied. Castro et al. (2001) investigated the kinetics and mechanisms of reactions involving similar thionocarbonate compounds with alicyclic amines, providing valuable information on their chemical behavior and potential applications (Castro, Leandro, Quesieh, & Santos, 2001).

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Thiomorpholine derivatives, including compounds related to 2-(4-Methoxyphenyl)thiomorpholin-3-one, have been synthesized and studied for their antimicrobial activity. The derivatives show significant activity against various microbial strains, indicating their potential use in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Characterization and Reactivity Studies

- The reactivity and hydrolytic behavior of thiomorpholinium compounds have been explored. These studies are crucial for understanding the chemical properties and potential applications of compounds like 2-(4-Methoxyphenyl)thiomorpholin-3-one in various fields, including medicinal chemistry (Podda et al., 2021).

Application in Medicinal Chemistry

- Thiomorpholine and its derivatives are significant building blocks in medicinal chemistry. Their inclusion in drug design can lead to compounds with interesting biological profiles, potentially useful for therapeutic applications (Walker & Rogier, 2013).

Enantioselective Synthesis

- The enantioselective synthesis of 2-substituted thiomorpholin-3-ones has been reported, highlighting the significance of such compounds in creating enantiomerically pure, potentially biologically active molecules (Franceschini et al., 2003).

Solid Phase Synthesis

- 2,4,5-Trisubstituted thiomorpholin-3-ones have been synthesized using solid-phase methods. This approach can be essential for the efficient production of thiomorpholine derivatives for various research and industrial purposes (Nefzi et al., 1998).

Future Directions

The future directions for research on “2-(4-Methoxyphenyl)thiomorpholin-3-one” could potentially involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthetic routes, studying its reactivity and interactions with various biological targets, and exploring its potential uses in fields such as medicinal chemistry or materials science .

properties

IUPAC Name |

2-(4-methoxyphenyl)thiomorpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c1-14-9-4-2-8(3-5-9)10-11(13)12-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLKRYQVMUSOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=O)NCCS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)

![1-benzyl-N-(1-cyanocyclohexyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2487558.png)

![[4-(Piperidin-3-yl)phenyl]methanol](/img/structure/B2487565.png)

![2-{[(Benzoylamino)carbothioyl]amino}-1,1'-biphenyl](/img/structure/B2487566.png)